Disilane

CVD kinetics Surface reactivity Silicon deposition

Disilane (Si₂H₆, CAS 1590-87-0) delivers approximately 10× higher reactive sticking coefficient and a 100–230 °C lower LPCVD deposition window versus silane, enabling epitaxial Si, Si₃N₄ dielectrics, and Si nanocrystal memory on thermally sensitive architectures. Halogen-free chemistry eliminates corrosive NH₄Cl and chlorine contamination. Available in 5N (>99.999%) and 6N (>99.9999%) electronic grades, it directly reduces thermal budget and precursor waste in high-volume manufacturing. Procure with certified handling for pyrophoric gas (LFL 0.1%).

Molecular Formula Si2H6
Molecular Weight 56.17 g/mol
CAS No. 1590-87-0
Cat. No. B073854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisilane
CAS1590-87-0
Molecular FormulaSi2H6
Molecular Weight56.17 g/mol
Structural Identifiers
SMILES[Si]#[Si]
InChIInChI=1S/Si2/c1-2
InChIKeyNTQGILPNLZZOJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disilane (Si2H6, CAS 1590-87-0) Procurement Specifications for Semiconductor Low-Temperature CVD and ALD Precursor Selection


Disilane (Si₂H₆, CAS 1590-87-0) is an inorganic silicon hydride and a higher-order silane that exists as a colorless, pyrophoric gas at room temperature with a boiling point of −14.5 °C, a melting point of −132.5 °C, and a density of 0.686 g/cm³ at −25 °C [1]. Commercially available electronic-grade disilane is supplied at 5N purity (>99.999%) as a standard semiconductor grade, with 6N (>99.9999%) grades available for advanced applications [2]. As a chlorine-free silicon precursor with a reactive Si–Si bond, disilane decomposes thermally at approximately 640 °C to deposit amorphous silicon, enabling low-temperature chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes [3]. Its primary applications span epitaxial silicon growth, silicon nitride (Si₃N₄) dielectric deposition, silicon nanocrystal formation for non-volatile memory devices, and a-Si:H layers for photovoltaics [4].

Disilane vs. Silane and Trisilane: Quantified Differences That Prevent Simple Interchangeability in Semiconductor Precursor Selection


Disilane cannot be simply substituted with silane (SiH₄), trisilane (Si₃H₈), or halogenated alternatives such as hexachlorodisilane (Cl₃Si–SiCl₃) due to substantial quantitative differences in deposition kinetics, thermal budget, film nucleation behavior, and safety hazards. Disilane exhibits a reactive sticking coefficient approximately ten times higher than that of silane on polycrystalline silicon surfaces, directly translating to higher deposition efficiency [1]. Its LPCVD deposition temperature window (420–520 °C) is 100–230 °C lower than that required for silane (520–750 °C), enabling compatibility with temperature-sensitive device architectures [2]. In direct UHV/CVD comparison at low temperatures, disilane achieves deposition rates approaching twice that of silane under identical flow conditions [3]. Relative to trisilane, disilane provides a deposition rate that is approximately 1.5× lower under equivalent hydrogen dilution in PECVD, but with a sharper and better-defined amorphous-to-nanocrystalline structural transition, offering distinct process control trade-offs [4]. Unlike chlorine-containing alternatives such as hexachlorodisilane, disilane is halogen-free and generates no corrosive NH₄Cl solid by-products or chlorine contamination in the deposited film, which are documented failure modes for device lifetime and long-term performance [5]. Furthermore, disilane has a lower flammability limit (LFL) of approximately 0.1%, compared with silane's LFL of 1.37%, necessitating fundamentally different handling infrastructure and safety system design [6]. These quantitative disparities across reactivity, thermal processing windows, film quality control, and safety profiles establish that disilane is not a drop-in replacement for any single analog.

Disilane Procurement Evidence Guide: Head-to-Head Quantitative Differentiation Against Silane, Trisilane, and Chlorinated Analogs


Reactive Sticking Coefficient (RSC): Disilane vs. Silane on Polycrystalline Silicon — ~10× Higher Surface Reactivity

In a direct comparative study using both a collision-free molecular beam and a very low pressure CVD cell, the reactive sticking coefficients (RSCs) of room-temperature disilane and silane on a hot polycrystalline silicon surface were measured over a wide temperature range. Disilane exhibited RSCs that were approximately ten times higher than those for silane [1]. The RSCs for both precursors ranged from 6 × 10⁻⁵ to 4 × 10⁻² across the temperature conditions investigated, with disilane consistently demonstrating the higher values [1].

CVD kinetics Surface reactivity Silicon deposition

LPCVD Deposition Temperature Window: Disilane (420–520°C) vs. Silane (520–750°C) — 100–230°C Lower Thermal Budget

A systematic study of silicon films obtained by low-pressure chemical vapor deposition (LPCVD) compared two gaseous sources characterized by different deposition temperatures: disilane (Si₂H₆) and silane (SiH₄). Disilane enabled deposition within a temperature window of 420–520 °C, whereas silane required 520–750 °C to achieve comparable film formation [1]. This temperature differential corresponds to a 100 °C reduction at the lower bound and a 230 °C reduction at the upper bound of the respective windows [1].

LPCVD Thermal budget Silicon film properties

UHV/CVD Epitaxial Silicon Deposition Rate: Disilane Approaches 2× Rate of Silane at Low Temperatures

In a 300 mm cold-wall UHV/CVD reactor used to grow epitaxial silicon layers on (100) SOI wafers at 500–800 °C, direct comparative measurements were performed using disilane, silane, and mixtures thereof. In the reaction-limited regime, both precursors exhibited a perfect rate limitation with activation energies of approximately 2 eV. Critically, unlike in RPCVD, the deposition rate of disilane was found to approach twice that of silane at the lowest temperatures investigated [1].

UHV/CVD Epitaxial silicon Deposition rate

PECVD Deposition Rate: Disilane vs. Trisilane — Trisilane Delivers ~1.5× Higher Rate Under Same Hydrogen Dilution

In a comparative study of hydrogenated amorphous silicon (a-Si:H) deposition using radiofrequency plasma-enhanced chemical vapor deposition (PECVD), materials deposited using trisilane (Si₃H₈) were compared with those using disilane (Si₂H₆). It was found that when using Si₃H₈ as the gas precursor, the deposition rate increases by a factor of approximately 1.5 for the same hydrogen dilution ratio (R = [H₂]/[Si₃H₈] or [H₂]/[Si₂H₆]) [1]. Additionally, the structural transition from amorphous to nanocrystalline silicon occurs at a higher hydrogen dilution level for Si₃H₈ and the transition is more gradual compared with Si₂H₆-deposited films [1].

PECVD a-Si:H Higher silanes

Halogen-Free vs. Chlorinated Disilane: No NH₄Cl Particulate Contamination and No Chlorine Incorporation

Hexachlorodisilane (Cl₃Si–SiCl₃) has been studied as a candidate low-temperature CVD precursor for silicon nitride thin films. However, the use of hexachlorodisilane in CVD processes introduces documented drawbacks: (i) formation of large amounts of NH₄Cl during the process, which leads to particle contamination and solid build-up in vacuum systems and exhaust lines; (ii) possible chlorine incorporation in the chips, which could significantly reduce device lifetime and long-term performance; and (iii) explosive reaction by-products [1]. Disilane (Si₂H₆), as a halogen-free silicon hydride, eliminates these three failure modes, producing only hydrogen and silicon-containing volatile species upon decomposition.

CVD precursor Halogen-free Device reliability

Electronic-Grade Purity: 5N (99.999%) Standard and 6N (99.9999%) Advanced Grade Availability

Commercially available electronic-grade disilane is supplied at 5N purity (>99.999%) as a standard semiconductor grade by multiple vendors, with 6N grade (99.9999% minimum purity) also available for advanced node applications [1][2]. The 6N grade disilane specification from Praxair includes impurity limits of Ar ≤0.05 ppmv, O₂ ≤0.06 ppmv, CO₂ ≤0.05 ppmv, CO ≤0.05 ppmv, total chlorosilanes ≤0.15 ppmv, and He ≤1 ppmv, with resistivity ≥10,000 ohm-cm [2]. This 6N purity specification aligns with the industry standard for silane (SiH₄) at 6N (99.9999%), establishing disilane as a purity-equivalent alternative for processes where trace impurities must be strictly controlled [3].

Electronic gas Semiconductor grade Purity specification

Disilane Optimal Application Scenarios: Where Quantified Advantages Over Silane and Trisilane Justify Procurement


Low-Thermal-Budget Epitaxial Silicon Growth for Advanced Node Devices

Based on the 100–230 °C lower LPCVD deposition temperature window compared with silane (420–520 °C vs. 520–750 °C) [1] and the UHV/CVD finding that disilane approaches twice the deposition rate of silane at the lowest temperatures [2], disilane is the preferred precursor for epitaxial silicon growth on temperature-sensitive device structures where thermal budget constraints prohibit silane's higher temperature requirements. This scenario includes advanced node CMOS fabrication where underlying layers (e.g., high-k dielectrics, metal gates, or strain-engineered channels) degrade at temperatures exceeding 500–550 °C.

Halogen-Free Silicon Nitride (Si₃N₄) and Dielectric Film CVD/ALD Deposition

Unlike hexachlorodisilane, disilane is halogen-free and produces no corrosive NH₄Cl solid by-products or chlorine incorporation during silicon nitride CVD/ALD [1]. This makes disilane the optimal choice for Si₃N₄ deposition as diffusion barriers, etch-stop layers, sidewall spacers, and passivation films in integrated circuit fabrication. The absence of chlorine contamination directly addresses the documented device lifetime and long-term performance degradation risks associated with chlorinated precursors [1]. Patent literature further supports low-temperature (<500 °C) thermal CVD of Si₃N₄ using disilane and NF₃ at 250–500 °C with film thickness uniformity below ±5% across the wafer [2].

High-Density Silicon Nanocrystal Formation for Non-Volatile Memory Floating Gates

Disilane enables a high nucleation rate and consequently high nanocrystal density in LPCVD at 300–325 °C for floating-gate non-volatile memory devices, a capability demonstrated as superior to silane for this application [1]. While trisilane (Silcore®) is also effective at these low temperatures, disilane provides a sharper and more defined amorphous-to-nanocrystalline structural transition compared with trisilane's more gradual transition behavior [2], offering superior process control for achieving precise nanocrystal size and density distributions required for memory device retention and endurance specifications.

Processes Requiring High Deposition Efficiency Without Chlorine Contamination Risk

Disilane's approximately tenfold higher reactive sticking coefficient compared with silane on polycrystalline silicon [1] translates to higher precursor utilization efficiency per unit gas flow. This advantage is particularly valuable in high-volume manufacturing scenarios where precursor consumption cost is a significant operational expense, and where the 6N purity grade's stringent impurity limits (Ar ≤0.05 ppmv, O₂ ≤0.06 ppmv, CO₂ ≤0.05 ppmv) [2] meet advanced node contamination control requirements. However, procurement must account for the lower flammability limit of 0.1% versus silane's 1.37% [3], which necessitates specialized gas handling infrastructure and safety system design.

Quote Request

Request a Quote for Disilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.